3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11-12(17)4-2-6-15(11)24(21,22)20-10-13-16(19-8-7-18-13)14-5-3-9-23-14/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJXHPJCHKTEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a molecular formula of C16H14ClN3O3S and a molecular weight of 363.82 g/mol. The presence of the chloro group, furan ring, and pyrazine moiety contributes to its unique chemical properties, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O3S |
| Molecular Weight | 363.82 g/mol |
| Structural Features | Chloro group, furan ring, pyrazine moiety |
The biological activity of this compound primarily involves enzyme inhibition. The compound has been shown to interact with specific molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites. This mechanism is particularly relevant in the context of cancer research and inflammation studies, where selective inhibition can yield therapeutic benefits.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound can significantly inhibit the secretion of certain proteins involved in pathogenic processes. For instance, at concentrations around 50 μM, it exhibited approximately 50% inhibition of protein secretion in specific assays . This suggests a potential role in modulating bacterial virulence factors.
Cytotoxicity and Selectivity
In vitro assays have indicated that this compound displays selective cytotoxicity against various cancer cell lines. The compound's ability to selectively target malignant cells while sparing normal cells is crucial for developing safer therapeutic agents.
Case Studies
- Anti-tubercular Activity : A study exploring the anti-tubercular properties of similar benzamide derivatives found that compounds with structural similarities to this compound exhibited significant activity against Mycobacterium tuberculosis. This positions the compound as a candidate for further investigation in tuberculosis therapy .
- Inflammation Modulation : Another case study highlighted the potential of this compound in modulating inflammatory responses by inhibiting specific cytokine secretion pathways. This could lead to applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Activity | Notes |
|---|---|---|
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Anti-tubercular | Similar structural features |
| Pyrrolopyrazine derivatives | Various biological activities | Exhibits broad-spectrum activity |
| Benzamides with different substituents | Variable potency | Structure significantly influences activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
